![molecular formula C21H31NO5 B1398269 (2S,4S)-1-(terc-Butoxicarbonil)-4-[2-(terc-butil)-4-metilfenoxi]-2-pirrolidincarboxílico CAS No. 1354486-60-4](/img/structure/B1398269.png)
(2S,4S)-1-(terc-Butoxicarbonil)-4-[2-(terc-butil)-4-metilfenoxi]-2-pirrolidincarboxílico
Descripción general
Descripción
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C21H31NO5 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Grupo protector en la síntesis de péptidos
El grupo terc-butoxicarbonil (Boc) se utiliza ampliamente como grupo protector para aminas en la síntesis de péptidos . Protege la funcionalidad de la amina durante el proceso de síntesis, permitiendo la desprotección selectiva y el acoplamiento de aminoácidos para formar péptidos. Esto es crucial para sintetizar péptidos complejos sin reacciones secundarias no deseadas.
Bioconjugación
El grupo Boc dentro del compuesto se utiliza a menudo en técnicas de bioconjugación . Permite la modificación temporal de biomoléculas, que luego pueden desprotegerse selectivamente para unir varias sondas, fármacos u otras entidades para la investigación biomédica.
Química analítica
Por último, en química analítica, el compuesto podría utilizarse para desarrollar nuevos métodos o reactivos analíticos. Sus propiedades químicas únicas podrían aprovecharse en cromatografía, espectroscopia u otras técnicas analíticas para mejorar la detección y cuantificación de analitos.
Cada una de estas aplicaciones aprovecha la estructura química y las propiedades únicas de (2S,4S)-1-(terc-Butoxicarbonil)-4-[2-(terc-butil)-4-metilfenoxi]-2-pirrolidincarboxílico, demostrando su versatilidad en la investigación científica. El grupo Boc, en particular, juega un papel significativo en muchas de estas aplicaciones, destacando la importancia de los grupos protectores en química .
Mecanismo De Acción
Target of Action
The tert-butoxycarbonyl (boc) group is known to be a protecting group used in peptide synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The compound likely interacts with its targets through the Boc group. The Boc group is known for its role in the protection of amino acids and peptides during peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process .
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, which is a fundamental biochemical pathway in the production of proteins .
Pharmacokinetics
The boc group’s role as a protecting group in peptide synthesis suggests that it may influence the compound’s bioavailability by protecting the functional groups of the compound during metabolic processes .
Result of Action
The result of the compound’s action is likely related to its role in peptide synthesis. By protecting amino acids and peptides during synthesis, the Boc group helps ensure the correct formation of peptide bonds, leading to the successful production of proteins .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the deprotection of the Boc group can be effectively achieved at high temperatures using a thermally stable ionic liquid . This suggests that temperature and the presence of certain solvents can influence the compound’s action.
Análisis Bioquímico
Biochemical Properties
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino acids and peptides during synthesis. The Boc group is commonly used to protect the amino group of amino acids, preventing unwanted side reactions during peptide synthesis . This compound interacts with enzymes such as peptidases and proteases, which can remove the Boc group under specific conditions, allowing the amino acid or peptide to participate in further biochemical reactions .
Cellular Effects
The effects of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid on various cell types and cellular processes are primarily related to its role as a protecting group. By protecting amino acids and peptides, it ensures that these molecules can be synthesized and modified without degradation or unwanted reactions. This protection is crucial for maintaining the integrity of cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these processes is indirect but essential for the successful synthesis and study of biologically active peptides and proteins.
Molecular Mechanism
At the molecular level, (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid exerts its effects through the Boc group. The Boc group forms a stable carbamate linkage with the amino group of amino acids, protecting it from nucleophilic attack . This protection is reversible, allowing the Boc group to be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This reversible protection mechanism is crucial for the stepwise synthesis of peptides, where selective deprotection and coupling reactions are required .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid are important considerations. The compound is generally stable under neutral and basic conditions but can be rapidly deprotected under acidic conditions . Over time, the Boc group can be removed, allowing the amino acid or peptide to participate in further reactions. Long-term studies have shown that the compound remains stable for extended periods when stored under appropriate conditions, ensuring its effectiveness in peptide synthesis .
Dosage Effects in Animal Models
The effects of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid in animal models are primarily related to its role in peptide synthesis. Different dosages of the compound can influence the efficiency of peptide synthesis and the yield of the desired product . High doses of the compound may lead to incomplete deprotection or unwanted side reactions, while optimal dosages ensure efficient protection and deprotection cycles. Toxic or adverse effects at high doses are generally minimal, as the compound is used in controlled laboratory settings .
Metabolic Pathways
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which can remove the Boc group and allow the amino acid or peptide to participate in further metabolic reactions . The presence of the Boc group can influence metabolic flux and metabolite levels by protecting specific functional groups from enzymatic degradation .
Transport and Distribution
Within cells and tissues, (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid is transported and distributed based on its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within cells are influenced by the presence of the Boc group, which can affect its solubility and interaction with cellular components .
Subcellular Localization
The subcellular localization of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid is primarily determined by its role as a protecting group. The compound can be directed to specific compartments or organelles based on targeting signals or post-translational modifications . The presence of the Boc group can influence its activity and function within different subcellular environments, ensuring that the protected amino acid or peptide remains stable until it is needed for further reactions .
Propiedades
IUPAC Name |
(2S,4S)-4-(2-tert-butyl-4-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO5/c1-13-8-9-17(15(10-13)20(2,3)4)26-14-11-16(18(23)24)22(12-14)19(25)27-21(5,6)7/h8-10,14,16H,11-12H2,1-7H3,(H,23,24)/t14-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJSLZLEMGHMLI-HOCLYGCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1398188.png)

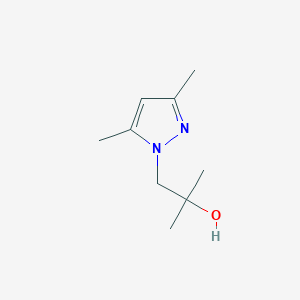
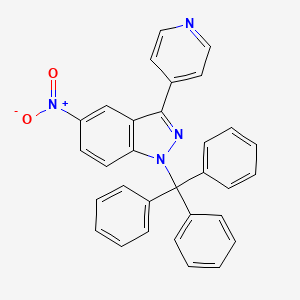
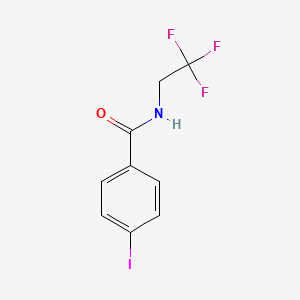
![2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398198.png)
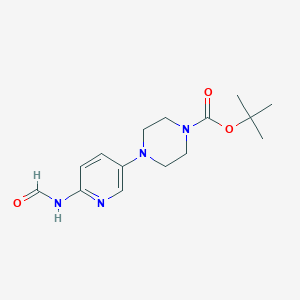

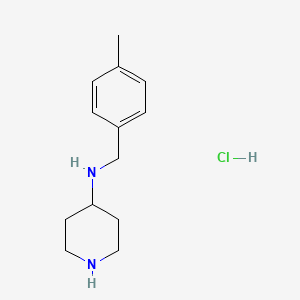

![(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester](/img/structure/B1398204.png)

![[13C]-9-Methylfluorene-9-carbonyl chloride](/img/structure/B1398207.png)

